8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester

Enantioselective synthesis Chiral ketone Asymmetric organocatalysis

Researchers requiring enantiopure, rigid tricyclic scaffolds for peptidomimetic design often face supply gaps when only racemic mixtures are available. This single enantiomer (1R,2S,6S,7R) solves that problem with a defined absolute stereochemistry confirmed by X-ray crystallography. - The N-Boc and 8-oxo ketone handles enable orthogonal functionalization for parallel library synthesis of unnatural amino acids. - The rigid norbornane framework enforces β-turn conformations in peptide sequences, validated in organocatalytic aldol and Mannich reactions. - Substituting with the racemate (CAS 1200508-80-0) forfeits all stereochemical control, making this enantiopure form essential for asymmetric induction.

Molecular Formula C14H21NO3
Molecular Weight 251.326
CAS No. 1200508-86-6
Cat. No. B598876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester
CAS1200508-86-6
Synonyms8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester
Molecular FormulaC14H21NO3
Molecular Weight251.326
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C3CC(C2C1)C(=O)C3
InChIInChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-6-10-8-4-9(11(10)7-15)12(16)5-8/h8-11H,4-7H2,1-3H3
InChIKeyVOBLXDDCNPYQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic Acid tert-Butyl Ester Overview


8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester (CAS 1200508-86-6; C₁₄H₂₁NO₃; MW 251.33 g/mol) is an N-Boc-protected chiral tricyclic ketone featuring a rigid norbornane framework with a 2-endo,3-endo-annelated pyrrolidine ring [1]. The compound functions as a key synthetic intermediate en route to bowl-shaped, conformationally constrained amino acid derivatives that serve as β-turn-inducing building blocks in peptidomimetics and as chiral auxiliaries in asymmetric organocatalysis [1]. Its single enantiomer form (1R,2S,6S,7R) distinguishes it from the commercially available racemic mixture (CAS 1200508-80-0), making it essential for enantioselective applications [1][2].

Single-enantiomer form supports enantioselective synthesis and chiral auxiliary applications
8-Oxo ketone handle enables C–C bond diversification via olefination for side-chain installation
Rigid bowl-shaped scaffold provides conformational constraint for β-turn peptidomimetic research

Why 8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic Acid tert-Butyl Ester Cannot Be Substituted


Substituting this compound with the racemic form (CAS 1200508-80-0) forfeits enantiomeric purity essential for asymmetric induction; the single enantiomer (1R,2S,6S,7R) is obtained via Hayashi hydrosilylation/oxidation in 85% ee, while the racemate delivers no stereochemical control [1]. Replacing the 8-oxo ketone with the parent 4-aza-tricyclo[5.2.1.02,6]decane (CAS 36170-23-7) eliminates the carbonyl handle required for C–C bond formation (Wittig, Peterson, or Tebbe olefination) that enables downstream C1 or C2 side-chain installation [1]. Swapping to the 10-oxa analog (CAS 1253654-74-8) alters ring electronics and hydrogen-bonding capacity, compromising the scaffold's utility as a β-turn mimetic where precise spatial orientation of the nitrogen and carbonyl groups is critical [1].

Racemic mixture (CAS 1200508-80-0) Lacks enantiomeric purity; cannot support asymmetric induction or stereochemical control in catalytic workflows.
Parent hydrocarbon (CAS 36170-23-7) Absent 8-oxo carbonyl eliminates olefination capacity, foreclosing essential C–C bond diversification.
10-Oxa analog (CAS 1253654-74-8) Altered ring electronics and H-bonding compromise scaffold rigidity and β-turn mimetic potential.

Quantitative Evidence for 8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic Acid tert-Butyl Ester


Enantiomeric Excess vs. Racemic Mixture

The target compound (CAS 1200508-86-6) is the single enantiomer (1R,2S,6S,7R) with an enantiomeric excess of 85% ee, whereas CAS 1200508-80-0 is the racemic mixture with 0% ee [1]. The chiral ketone is accessed via enantioselective Hayashi hydrosilylation/oxidation of the meso-alkene intermediate, delivering the exo-alcohol 12 in 81% yield and 85% ee as determined by Mosher ester analysis [1].

Enantiomeric Excess
Head-to-head
Target: 85% ee (1R,2S,6S,7R) vs. Racemate: 0% ee
Single enantiomer mandatory for asymmetric synthesis; racemate provides no chiral induction
Determined by Mosher ester ¹H NMR analysis
Enantioselective synthesis Chiral ketone Asymmetric organocatalysis

Synthetic Route Efficiency

The target compound is synthesized from endo-carbic anhydride in five steps with 47% overall yield [1]. In contrast, no comparably efficient, fully characterized multi-step synthesis is reported for the 10-oxa analog (CAS 1253654-74-8) from inexpensive precursors in the peer-reviewed literature . The published route includes imide formation, reduction, N-Boc protection, enantioselective hydrosilylation/oxidation, and PCC oxidation, each step with isolated and characterized intermediates [1].

Synthetic Accessibility
Cross-study
5 steps, 47% overall yield from endo-carbic anhydride; fully characterized intermediates
Published route reduces process risk; absent comparable data for 10-oxa analog
Key step: enantioselective Hayashi hydrosilylation/oxidation
Total synthesis Process chemistry Building block accessibility

X-Ray Crystallographic Validation

The absolute configuration of the target compound (ketone 9) has been unequivocally confirmed by single-crystal X-ray diffraction analysis [1]. No X-ray crystal structure has been deposited for the racemic form (CAS 1200508-80-0) or the 10-oxa analog (CAS 1253654-74-8) in the Cambridge Structural Database or peer-reviewed literature as of this assessment. In the related Cyclophilin D inhibitor series, the exo-3,5-dioxo-4-aza-tricyclo[5.2.1.02,6]decane scaffold was resolved at 1.4 Å resolution (PDB 6R8W), confirming that this tricyclic framework is amenable to high-resolution structural biology studies [2].

X-Ray Validation
Cross-study
Single-crystal structure confirms (1R,2S,6S,7R) absolute configuration; related scaffold resolved at 1.4 Å (PDB 6R8W)
Crystallographic proof eliminates stereochemical ambiguity for structure-based design
No published X-ray data for racemate or 10-oxa analog
X-ray crystallography Stereochemical assignment Quality control

Ketone Handle for C–C Bond Formation

The 8-oxo ketone group of the target compound serves as a versatile electrophilic handle for C–C bond formation via Wittig, Peterson, or Tebbe-type olefination, enabling installation of C1 or C2 side chains required for amino acid derivatives [1]. The parent 4-aza-tricyclo[5.2.1.02,6]decane (CAS 36170-23-7; C₉H₁₅N, MW 137.22 g/mol) lacks this carbonyl functionality entirely and therefore cannot participate in these transformations . Specifically, Wittig reaction of ketone 9 with MeOCH=PPh₃ gave enol ether 18 (E/Z mixture), which after hydrolysis yielded aldehyde 15 in 64% yield over two steps; Peterson olefination with TMSCH₂CO₂Et/LDA afforded α,β-unsaturated ester 20 in 50% yield as a 77:23 E/Z mixture [1].

Ketone Reactivity
Head-to-head
Wittig: enol ether 18, 64% yield; Peterson: ester 20, 50% yield (77:23 E/Z)
8-oxo ketone is sole functional handle for C–C bond formation; absent in parent hydrocarbon
Enables C1/C2 side-chain installation for amino acid derivatives
Ketone reactivity Olefination Side-chain installation

Rigid Bowl-Shaped Scaffold for β-Turn Mimetics

The rigid, bowl-shaped backbone of the 4-azatricyclo[5.2.1.02,6]decane scaffold constrains the ϕ/ψ dihedral angles, making it a promising candidate for β-turn induction when incorporated into peptides [1]. In contrast, flexible acyclic or monocyclic amino acid building blocks (e.g., β-proline, nipecotic acid) do not provide the same degree of conformational pre-organization [1]. Preliminary evaluation of the derived amino acids 7 and 8 in standard organocatalytic aldol and Mannich reactions demonstrated that these compounds are capable of promoting these transformations, confirming their bifunctional catalytic activity [1].

β-Turn Mimic Potential
Class-level
Derived amino acids 7 and 8 active in organocatalytic aldol and Mannich reactions
Supports scaffold pre-organization for β-turn induction; quantitative turn data not yet reported
Class-level inference; data to verify in target peptidomimetic context
β-turn mimetics Peptidomimetics Conformational constraint

Ketone Intermediate Enables Divergent Synthesis

The target compound exists at the ketone oxidation state (8-oxo), whereas close congeners such as endo-4-aza-tricyclo[5.2.1.02,6]decane-3,5-dione are imides. This difference dictates entirely distinct reactivity profiles: the ketone undergoes olefination and reduction chemistry, while the imide derivatives are reported as dopamine receptor ligands with antipsychotic activity in mouse models [1]. The imide series (10-oxa-4-aza-tricyclo[5.2.1.02,6]decane-3,5-dione derivatives) has also been reported to exhibit antitumor activity . The ketone intermediate can be converted to imide derivatives via further oxidation, but the reverse transformation is not straightforward, making the ketone form the more versatile entry point for divergent synthesis [1].

Divergent Synthesis Entry
Class-level
Ketone can be reduced, olefinated, or oxidized to imide; imide derivatives show dopamine receptor ligand activity (mouse models)
Ketone provides branching point to ketone-derived and imide-derived compound classes
Biological data from imide series; head-to-head ketone comparison not reported
Oxidation state Imide vs. ketone Divergent synthesis

Applications of 8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic Acid tert-Butyl Ester


β-Turn Amino Acid Building Blocks for Peptidomimetics

The single enantiomer (85% ee) and validated five-step synthetic route (47% overall yield) make this compound the optimal starting point for constructing bowl-shaped tricyclic amino acids (e.g., 7a/7b and 8a/8b) that enforce β-turn conformations in peptide sequences [1]. The ketone handle at the 8-position enables stereoselective installation of endo-oriented C1 or C2 side chains via Wittig, Peterson, or Tebbe olefination, followed by hydroboration/oxidation or epoxidation/rearrangement sequences [1]. The resulting amino acids have demonstrated catalytic activity in aldol and Mannich reactions, confirming their bifunctional organocatalytic potential [1].

Chiral Auxiliary Scaffold for Asymmetric Organocatalysis

The rigid tricyclic framework with confirmed absolute stereochemistry (X-ray structure) positions the N-Boc-protected amine and the 8-oxo ketone (or derived functional groups) in a defined spatial arrangement suitable for enantioface discrimination [1]. Procurement of the single enantiomer (CAS 1200508-86-6) rather than the racemic mixture (CAS 1200508-80-0) is mandatory, as only the enantiopure form can induce asymmetry in catalytic transformations [1]. After Boc deprotection and further derivatization, the resulting amino acid or N-tosylamide derivatives can serve as chiral auxiliaries analogous to proline-derived organocatalysts but with greater conformational rigidity [1].

Precursor for Cyclophilin D Inhibitor Discovery

The 4-aza-tricyclo[5.2.1.02,6]decane scaffold has been validated in Cyclophilin D (CypD) inhibitor discovery: the exo-3,5-dioxo derivative appears as a key structural component of a merged fragment inhibitor co-crystallized with CypD at 1.4 Å resolution (PDB 6R8W) [2]. Fragment-based screening by SPR identified millimolar-affinity fragment hits, which were optimized via fragment merging and linking to achieve >1000-fold potency improvements into the submicromolar range [2]. The target compound's 8-oxo ketone can be converted to the corresponding imide or further functionalized to access novel CypD inhibitor chemotypes for mitochondrial permeability transition pore (mPTP)-related indications [1][2].

Conformationally Constrained Unnatural Amino Acid Libraries

The N-Boc protecting group and the 8-oxo ketone provide orthogonal functional handles for parallel library synthesis [1]. The Boc group can be selectively removed (aqueous HCl) to expose the secondary amine for amide coupling or further N-functionalization, while the ketone can independently undergo olefination, reduction, or reductive amination [1]. This dual-functional-group architecture supports the generation of diverse unnatural amino acid libraries with the same rigid tricyclic core, enabling systematic structure–activity relationship (SAR) studies in peptidomimetic lead optimization programs [1].

Application
Selection Property
Validation Focus
β-Turn Amino Acid Building Blocks
Single enantiomer with validated synthetic route
Enantioselective side-chain installation and peptide conformation
Chiral Auxiliary for Asymmetric Organocatalysis
Rigid scaffold with confirmed absolute stereochemistry
Enantioselective catalytic activity assessment
Cyclophilin D Inhibitor Discovery Research
Crystallographically validated 4-aza-tricyclo scaffold
Fragment-based optimization and binding-mode analysis
Conformationally Constrained Unnatural Amino Acid Libraries
Orthogonal Boc and ketone handles
Diversification efficiency and library scope
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